THIAZOLO[5,4-B]PYRIDINE-2(1H)-THIONE, 5-METHOXY- (9CI)
Overview
Description
5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The unique structure of 5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione makes it an interesting subject for scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary target of 5-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for therapeutic intervention .
Mode of Action
5-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound’s N-heterocyclic core is directly involved in the binding to the kinase through key hydrogen bonds interaction . This interaction results in the inhibition of PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value .
Biochemical Pathways
The inhibition of PI3K by 5-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione affects the PI3K/AKT/mTOR pathway, which is a critical cell signaling pathway involved in cell growth, proliferation, and survival . By inhibiting PI3K, this compound can potentially disrupt these cellular processes.
Pharmacokinetics
The compound’s potent inhibitory activity suggests that it may have favorable bioavailability .
Result of Action
The result of the action of 5-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione is the inhibition of PI3K, leading to the disruption of the PI3K/AKT/mTOR pathway . This disruption can potentially lead to the inhibition of cell growth and proliferation, making this compound a potential candidate for cancer therapeutics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione typically involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This method is efficient and yields the target compound with high purity.
Industrial Production Methods
While specific industrial production methods for 5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Scientific Research Applications
5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine: A closely related compound with similar biological activities.
Thiazolo[4,5-b]pyridine: Another analog with a slightly different structure and pharmacological profile.
Pyrano[2,3-d]thiazole: A compound with a similar core structure but different functional groups and applications.
Uniqueness
5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione stands out due to its methoxy group, which enhances its solubility and bioavailability. This unique feature makes it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
5-methoxy-1H-[1,3]thiazolo[5,4-b]pyridine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS2/c1-10-5-3-2-4-6(9-5)12-7(11)8-4/h2-3H,1H3,(H,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXBVWGXZQCEBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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